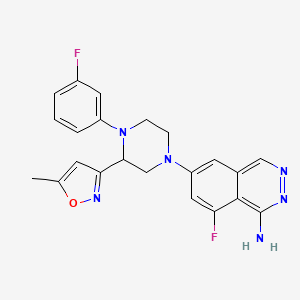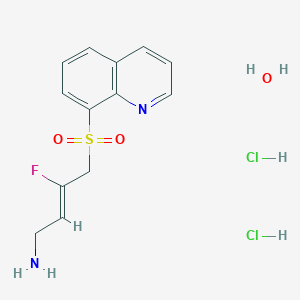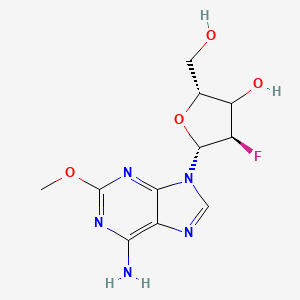
(2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the sugar moiety.
Glycosylation: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.
Fluorination: The hydroxyl group at the 4-position of the sugar moiety is selectively fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions, using high-purity starting materials, and employing efficient purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical-grade standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the purine ring can lead to the formation of dihydropurine derivatives.
Substitution: The amino group on the purine ring can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of (2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-formyl-oxolan-3-ol.
Reduction: Formation of (2R,4R,5R)-5-(6-amino-2-methoxydihydropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Analogues: The compound serves as a precursor for the synthesis of various nucleoside analogues with potential therapeutic applications.
Biology
Antiviral Activity: Studies have shown that the compound exhibits antiviral activity against certain viruses by inhibiting viral replication.
Anticancer Activity: The compound has been investigated for its potential to inhibit the growth of cancer cells by interfering with DNA synthesis.
Medicine
Drug Development: The compound is being explored as a lead compound for the development of new antiviral and anticancer drugs.
Industry
Pharmaceutical Manufacturing: The compound is used in the production of pharmaceutical formulations for research and development purposes.
作用機序
The mechanism of action of (2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into the DNA or RNA of cells. This incorporation disrupts the normal replication process, leading to the inhibition of viral replication or cancer cell growth. The compound targets enzymes such as DNA polymerase and reverse transcriptase, which are essential for nucleic acid synthesis.
類似化合物との比較
Similar Compounds
(2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Lacks the fluorine atom at the 4-position.
(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: Contains a chlorine atom instead of a methoxy group at the 2-position of the purine ring.
Uniqueness
The presence of the fluorine atom at the 4-position and the methoxy group at the 2-position of the purine ring in (2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol enhances its stability and bioactivity compared to similar compounds. These structural features contribute to its unique antiviral and anticancer properties.
特性
分子式 |
C11H14FN5O4 |
|---|---|
分子量 |
299.26 g/mol |
IUPAC名 |
(2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14FN5O4/c1-20-11-15-8(13)6-9(16-11)17(3-14-6)10-5(12)7(19)4(2-18)21-10/h3-5,7,10,18-19H,2H2,1H3,(H2,13,15,16)/t4-,5-,7?,10-/m1/s1 |
InChIキー |
NRLVIGDRRHAGSY-ZBFRNQRKSA-N |
異性体SMILES |
COC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C([C@H](O3)CO)O)F)N |
正規SMILES |
COC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


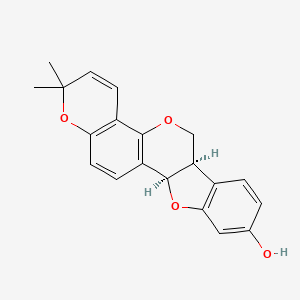
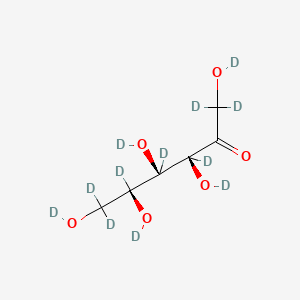
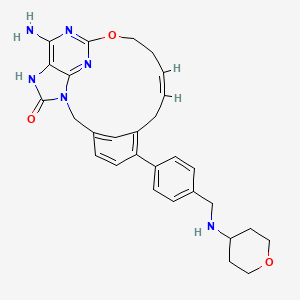
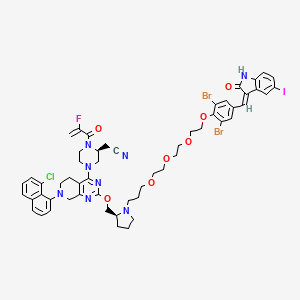
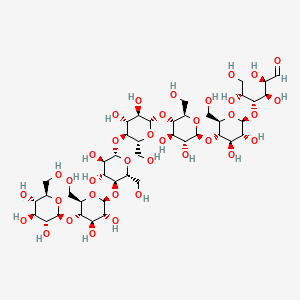

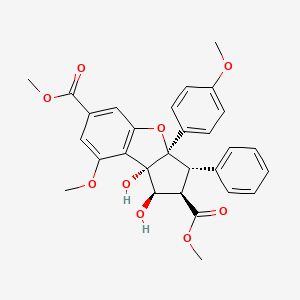
![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)

furan-6-yl] nitrate](/img/structure/B12391928.png)
